molecular formula C27H25N3NiO3 B11924561 nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide

nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide

Cat. No.: B11924561
M. Wt: 498.2 g/mol
InChI Key: VPHOGKKKHKQHCW-JIDHJSLPSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide is a complex organometallic compound that features a nickel(II) ion coordinated with a chiral ligand system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide typically involves the coordination of nickel(II) salts with the chiral ligand. The ligand is synthesized through a series of steps involving the condensation of benzyl-L-proline with 2-(((carboxylatomethyl)imino)(phenyl)methyl)phenylamine. The final coordination step is carried out in a suitable solvent, such as methanol or ethanol, under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide has several scientific research applications:

Mechanism of Action

The mechanism by which nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide exerts its effects involves the coordination of the nickel center with various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets include organic molecules with functional groups that can coordinate to the nickel center, and the pathways involved often include oxidative addition, reductive elimination, and ligand exchange .

Comparison with Similar Compounds

Comparison: Nickel(II) (E)-(benzyl-L-prolyl)(2-(((carboxylatomethyl)imino)(phenyl)methyl)phenyl)amide is unique due to its specific chiral ligand system, which imparts distinct stereochemical properties and catalytic activities. Compared to other nickel(II) complexes, this compound offers enhanced selectivity and efficiency in certain catalytic reactions, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C27H25N3NiO3

Molecular Weight

498.2 g/mol

IUPAC Name

2-[[[2-[[[(2S)-1-benzylpyrrolidin-2-yl]-oxidomethylidene]amino]phenyl]-phenylmethylidene]amino]acetate;nickel(2+)

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H,29,33)(H,31,32);/q;+2/p-2/t24-;/m0./s1

InChI Key

VPHOGKKKHKQHCW-JIDHJSLPSA-L

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2]

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)[O-])C4=CC=CC=C4)[O-].[Ni+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.